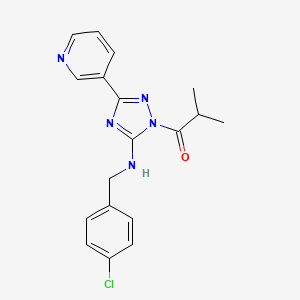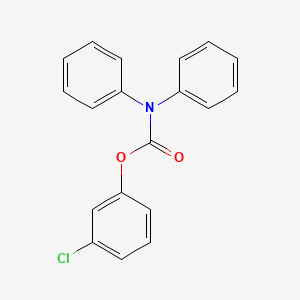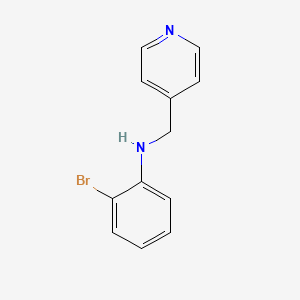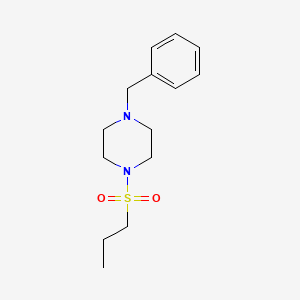![molecular formula C14H16BrN3O B5623663 3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5623663.png)
3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds related to 3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide are part of a broader class of pyrazole derivatives that have been extensively studied for their intriguing chemical and physical properties. This family of compounds includes various derivatives synthesized for their potential applications in different fields of chemistry and biology.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including direct amidation, Suzuki-Miyaura cross-coupling, and other palladium-catalyzed processes. For example, the production of new pyrazole amide derivatives through direct amidation and Suzuki cross-coupling with different aryl and heteroaryl boronic acids has been described, highlighting moderate to excellent yields and specific characterizations using NMR and Mass Spectrometry (Ahmad et al., 2021).
Molecular Structure Analysis
X-ray crystallography and Hirshfeld surface analysis have been employed to determine the molecular structures of antipyrine-like derivatives. These studies reveal the stabilization of crystal packing primarily through hydrogen bonds and electrostatic energy contributions, with significant roles played by π-interactions (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives are known for engaging in various chemical reactions, including nucleophilic addition and condensation processes. Their reactivity can be attributed to the functional groups present, allowing for the synthesis of compounds with insecticidal and fungicidal activities. Some derivatives have shown significant growth inhibitory rates against specific fungal strains (Zhang et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as crystallinity and solubility, are influenced by their molecular structures. For instance, the solid-state structures of antipyrine derivatives indicate the importance of hydrogen bonding and π-interactions in their stability and crystalline form (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrazole derivatives are significantly impacted by their molecular framework. The presence of bromo and amide groups in these compounds facilitates a range of chemical transformations, enabling the synthesis of complex molecules with potential biological activities (Ahmad et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-9-13(10(2)18(3)17-9)8-16-14(19)11-5-4-6-12(15)7-11/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWUXZZWCYRPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5623591.png)
![2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-4,6-dimethylpyrimidine](/img/structure/B5623593.png)

![2,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5623599.png)
![rel-(3aR,6aR)-3a-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5623607.png)


![2-[5-[1-(3-methoxyphenoxy)ethyl]-1-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5623621.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5623627.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623629.png)
![3-{(3R*,4S*)-1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5623630.png)
![8-fluoro-2-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)methyl]quinolin-4-ol](/img/structure/B5623638.png)
